Norepinephrine Tartrate Impurity 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

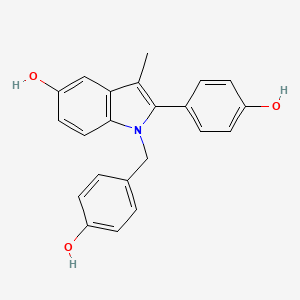

Norepinephrine Tartrate Impurity 3 is a chemical compound that is often encountered as an impurity in the synthesis and production of norepinephrine tartrate. Norepinephrine, also known as noradrenaline, is a neurotransmitter and hormone that plays a crucial role in the body’s fight-or-flight response. Impurities like this compound can arise during the manufacturing process and need to be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product.

Mechanism of Action

Target of Action

Norepinephrine Tartrate Impurity 3, like Norepinephrine, primarily targets alpha-adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and are found in the walls of blood vessels .

Mode of Action

This compound interacts with its targets, the alpha-adrenergic receptors, to cause vasoconstriction . This interaction results in an increase in systemic vascular resistance, which subsequently leads to an increase in blood pressure .

Biochemical Pathways

The compound affects the sympathetic nervous system by acting as a peripheral vasoconstrictor . It stimulates the heart and dilates coronary arteries due to its activity at the beta-adrenergic receptors . This results in a myriad of cardiovascular effects, including an increase in mean arterial pressure and cardiac output .

Pharmacokinetics

Norepinephrine is metabolized by the enzymes monoaminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals . Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination . The pharmacodynamic response of norepinephrine is highly variable, depending mainly on the severity of illness .

Result of Action

The primary result of this compound’s action is the increase in blood pressure . This is achieved through the compound’s vasoconstrictive effect on blood vessels, which increases systemic vascular resistance . Additionally, it increases cardiac output by optimizing cardiac preload and direct inotropism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . Therefore, the individual patient’s condition and the severity of their illness can significantly impact the compound’s action.

Biochemical Analysis

Biochemical Properties

Norepinephrine Tartrate Impurity 3 interacts with various enzymes, proteins, and other biomolecules. It is involved in the modulation of cortical circuits and cellular energy metabolism . It also plays a role in neuroplasticity and inflammation . The compound exerts its effects by acting on alpha-adrenergic receptors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It functions as a peripheral vasoconstrictor and an inotropic stimulator of the heart, and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound shows significant heterogeneity in mortality prediction depending on which formulation is reported

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in dogs anesthetized with isoflurane, norepinephrine increased mean arterial pressure (MAP) by increasing the cardiac output (CO) . At higher dosage, heart rate also contributed to an increase in CO .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and could have effects on its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

The preparation of Norepinephrine Tartrate Impurity 3 involves several synthetic routes and reaction conditions. One common method is the chiral separation of dl-Norepinephrine using chiral acids such as L-tartaric acid . This process involves multiple steps of chiral separation to obtain pure Norepinephrine. Industrial production methods often involve the use of advanced chiral separation techniques to ensure high enantiomeric purity .

Chemical Reactions Analysis

Norepinephrine Tartrate Impurity 3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Norepinephrine Tartrate Impurity 3 has several scientific research applications across various fields:

Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.

Medicine: It is used in the study of norepinephrine metabolism and its role in various physiological and pathological conditions.

Comparison with Similar Compounds

Norepinephrine Tartrate Impurity 3 can be compared with other similar compounds, such as:

Norepinephrine Tartrate: The parent compound, which is used as a vasopressor in the treatment of severe hypotension.

Norepinephrine Bitartrate: Another salt form of norepinephrine with similar pharmacological properties.

Dopamine Hydrochloride: A related catecholamine used in the treatment of shock and heart failure.

Noradrenaline Methyl Ether: A derivative of norepinephrine with different pharmacological effects.

This compound is unique in its specific role as an impurity and its use in analytical and quality control applications. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of pharmaceutical products.

Properties

CAS No. |

35538-87-5 |

|---|---|

Molecular Formula |

C8H11NO6S |

Molecular Weight |

249.24 |

Appearance |

Grey-Brown Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

This is a controlled substance:Next for Status |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.